molecular formula C19H13ClFN5O2 B2584614 N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-42-1

N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2584614
CAS RN: 852450-42-1
M. Wt: 397.79
InChI Key: BCNGJFXBLMTFRZ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a chemical compound that falls under the category of heterocyclic compounds . These compounds are widely distributed in nature and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

The synthesis of compounds similar to “N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . This method has been found to yield good results .


Molecular Structure Analysis

The molecular structure of this compound can be confirmed by its physicochemical properties and spectroanalytical data . The compound has a molecular weight of 169.608 .


Physical And Chemical Properties Analysis

The compound “N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” has a molecular weight of 169.608 . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Antitumor Activity

A study by El-Morsy, El-Sayed, and Abulkhair (2017) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally similar to N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. These derivatives demonstrated mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7. This suggests potential applications in cancer research and treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Neuroinflammation Imaging

Damont et al. (2015) synthesized a series of pyrazolo[1,5-a]pyrimidines to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, closely related to N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, displayed high affinity for TSPO and were used in PET imaging on a rodent model of neuroinflammation, highlighting their potential in neuroinflammatory research (Damont et al., 2015).

Imaging Agent Development

Dollé et al. (2008) focused on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds similar to N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, as ligands for the translocator protein (18 kDa). These compounds, particularly DPA-714, were designed for labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), indicating their significance in developing novel imaging agents for medical diagnostics (Dollé et al., 2008).

Anti-Lung Cancer Activity

Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran derivatives, which include structural analogs of N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. These compounds were tested against human cancer cell lines, including lung, breast, and CNS cancer, showing significant anticancer activity, thus offering potential applications in lung cancer research and treatment (Hammam et al., 2005).

Future Directions

The compound and its derivatives have immense potential to be explored for newer therapeutic possibilities . They can be synthesized using various methods and can be tested for their in-vitro anticancer activity against various cancer cell lines .

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNGJFXBLMTFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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